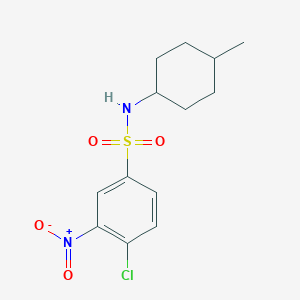

4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

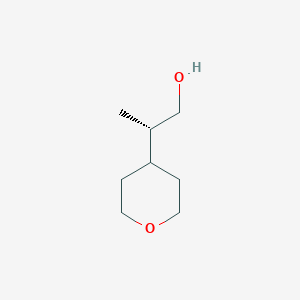

The compound “4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a chloro group at the 4th position and a nitro group at the 3rd position. Attached to the benzene ring is also a sulfonamide group, which is further substituted with a 4-methylcyclohexyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions including nitration, chlorination, and formation of the sulfonamide group . The nitro group could be introduced through a nitration reaction, the chloro group through a chlorination reaction, and the sulfonamide group could be formed through a reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a nitro group, a chloro group, and a sulfonamide group attached to a 4-methylcyclohexyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine group, and the chloro group could undergo nucleophilic substitution reactions . The sulfonamide group could also undergo various reactions depending on the conditions .Scientific Research Applications

Enzyme Inhibition

- 4-Chloro-3-nitrobenzenesulfonamide has been used to synthesize a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes (Sapegin et al., 2018).

Chemical Synthesis and Characterization

- A compound derived from 4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride was synthesized and characterized. This compound, studied for its structural and electronic properties, shows the versatility of sulfonamide molecules in chemical synthesis (Murthy et al., 2018).

Photooxidation Studies

- Research on the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide has contributed to understanding the formation of nitroso- and nitro-products under specific conditions (Miller & Crosby, 1983).

Catalysis and Chemical Reactions

- Sulfonamide-substituted iron phthalocyanine, using 4-tert-butylbenzenesulfonamide, has shown remarkable stability under oxidative conditions. This compound plays a crucial role in the oxidation of olefins, demonstrating the potential of sulfonamides in catalysis (Işci et al., 2014).

Analytical Chemistry

- 4-Nitrobenzenesulfonyl chloride has been used in a procedure for determining estrogens in biological fluids, enhancing detection responses in liquid chromatography-mass spectrometry analyses. This showcases the application of sulfonamides in analytical chemistry and diagnostics (Higashi et al., 2006).

Properties

IUPAC Name |

4-chloro-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-9-2-4-10(5-3-9)15-21(19,20)11-6-7-12(14)13(8-11)16(17)18/h6-10,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVFIGILQFPNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2726605.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)

![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)

![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)

![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)

![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)